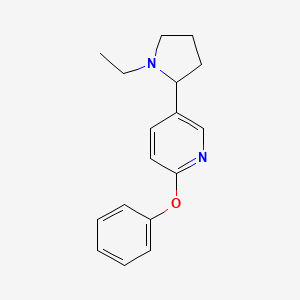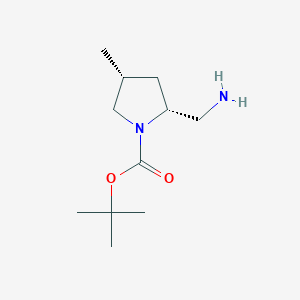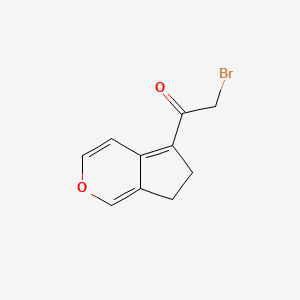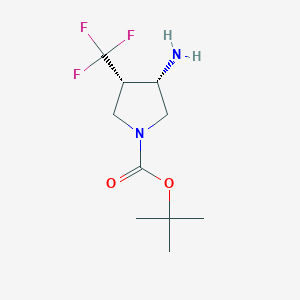
tert-butyl (3S,4S)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3-amino-4-(trifluorometil)pirrolidina-1-carboxilato de tert-butilo es un compuesto orgánico complejo con aplicaciones significativas en diversos campos de la investigación científica. Este compuesto se caracteriza por la presencia de un grupo tert-butilo, un grupo amino y un grupo trifluorometil unido a un anillo de pirrolidina. Las características estructurales únicas de este compuesto lo convierten en un valioso objeto de estudio en química, biología, medicina e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3S,4S)-3-amino-4-(trifluorometil)pirrolidina-1-carboxilato de tert-butilo normalmente implica múltiples pasos, comenzando desde precursores disponibles comercialmente. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de pirrolidina: El anillo de pirrolidina se puede sintetizar a través de una reacción de ciclación que involucra materiales de partida apropiados.
Introducción del grupo trifluorometil: El grupo trifluorometil se introduce utilizando reactivos como yoduro de trifluorometil o sulfonato de trifluorometil en condiciones de reacción específicas.
Aminación: El grupo amino se introduce a través de una reacción de sustitución nucleofílica utilizando una fuente de amina apropiada.
Protección de tert-butilo: El grupo tert-butilo se introduce utilizando cloroformiato de tert-butilo o un reactivo similar para proteger el grupo carboxilato.
Métodos de producción industrial
La producción industrial de (3S,4S)-3-amino-4-(trifluorometil)pirrolidina-1-carboxilato de tert-butilo implica escalar los métodos de síntesis de laboratorio. Esto normalmente requiere la optimización de las condiciones de reacción, el uso de reactores de flujo continuo y la implementación de técnicas de purificación como la cristalización o la cromatografía para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
(3S,4S)-3-amino-4-(trifluorometil)pirrolidina-1-carboxilato de tert-butilo experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo amino o en el grupo trifluorometil.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio y otros agentes reductores en condiciones anhidras.
Sustitución: Nucleófilos como aminas, alcoholes o tioles en condiciones de reacción apropiadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos o derivados hidroxilados correspondientes, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
(3S,4S)-3-amino-4-(trifluorometil)pirrolidina-1-carboxilato de tert-butilo tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y como reactivo en diversas reacciones químicas.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor en la síntesis de compuestos farmacéuticos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de (3S,4S)-3-amino-4-(trifluorometil)pirrolidina-1-carboxilato de tert-butilo implica su interacción con objetivos moleculares y vías específicos. El compuesto puede actuar uniéndose a enzimas o receptores, modulando su actividad e influyendo en las vías bioquímicas. El mecanismo exacto depende de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- (3S,4S)-4-amino-3-hidroxipiperidina-1-carboxilato de tert-butilo
- (3S,4S)-3-metoxi-4-(metilamino)pirrolidina-1-carboxilato de tert-butilo
- (E)-but-1-en-3-yn-1-il]-3-{[tert-butil(dimetil)silil]oxi}-1H-indol-1-carboxilato de tert-butilo
Unicidad
(3S,4S)-3-amino-4-(trifluorometil)pirrolidina-1-carboxilato de tert-butilo es único debido a la presencia del grupo trifluorometil, que confiere propiedades químicas y biológicas distintas. Este grupo mejora la estabilidad del compuesto, la lipofilia y la capacidad de interactuar con objetivos biológicos, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C10H17F3N2O2 |
|---|---|
Peso molecular |
254.25 g/mol |
Nombre IUPAC |
tert-butyl (3S,4S)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-4-6(7(14)5-15)10(11,12)13/h6-7H,4-5,14H2,1-3H3/t6-,7+/m0/s1 |
Clave InChI |
ZNVBVBJFGYWTQJ-NKWVEPMBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)N)C(F)(F)F |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



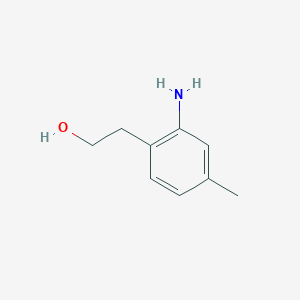
![6-bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822260.png)
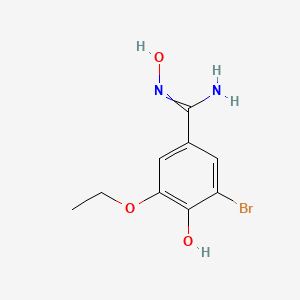

![Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B11822293.png)
![5-Ethyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11822301.png)


